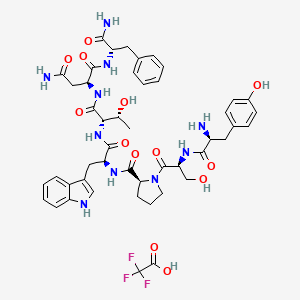

RNAIII-inhibiting peptide(TFA)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RNAIII-inhibiting peptide(TFA) is a potent inhibitor of Staphylococcus aureus, effective in the diseases such as cellulitis, keratitis, septic arthritis, osteomylitis and mastitis.

Scientific Research Applications

Application in Staphylococcus Aureus Infections

- Staphylococcus Aureus and Bone and Joint Diseases : Research by Ye et al. (2021) indicates that RNAIII inhibiting peptide (RIP) can be applied in the treatment of bone and joint diseases caused by Staphylococcus aureus infections, such as pyogenic arthritis and osteomyelitis. The study observed that RIP inhibits the adhesion of Staphylococcus aureus and the formation of early biofilm.

Understanding Molecular Mechanisms in Chronic Infections

- Chronic Infections and Biofilm Formation : Lopez-Leban et al. (2010) showed that RIP effectively treats severe polymicrobial infections, including drug-resistant staphylococci like MRSA. RIP downregulates genes involved in biofilm formation and toxin production, while upregulating genes involved in stress response, providing insights into chronic infection treatments (Lopez-Leban et al., 2010).

Insights into RNAIII and Quorum Sensing

- Link between Quorum Sensing and Virulence Gene Expression : Bronesky et al. (2016) discuss the role of RNAIII in Staphylococcus aureus, noting that it is a main effector of quorum sensing, influencing the expression of virulence factors in response to environmental and metabolic changes. This information is crucial for understanding the bacterial response and virulence regulation (Bronesky et al., 2016).

Potential in Antimicrobial Applications

- Antimicrobial Peptide Nucleic Acids (PNAs) : Studies by Hatamoto et al. (2010) and Narenji et al. (2017) highlight the use of PNAs in inhibiting gene expression and microbial growth, underscoring their potential as antimicrobial tools. These PNAs show promising effects in targeting specific bacterial genes and inhibiting their growth (Hatamoto et al., 2010); (Narenji et al., 2017).

Applications in Biofilm Infection Treatment

- Inhibiting Biofilm Formation of MRSA : Zhou et al. (2016) demonstrate that derivatives of RIP can inhibit biofilm formation and adherence of MRSA, showing potential for treating biofilm-associated infections. This study emphasizes the importance of modifying RIP to enhance its effectiveness in vivo (Zhou et al., 2016).

Exploring Novel Therapeutic Applications

- Therapeutic Potential in Various Fields : Montazersaheb et al. (2018) discuss the unique properties of PNA and its potential in gene modulation mechanisms, highlighting its applications in anti-cancer therapy and strategies against clinically important bacteria (Montazersaheb et al., 2018).

Additional Insights

- Additional studies such as those by Ma et al. (2015), Sugimoto et al. (2019), and Braffman et al. (2019) provide further insights into the applications and mechanisms of RNAIII-inhibiting peptide in various scientific and therapeutic contexts (Ma et al., 2015); (Sugimoto et al., 2019); (Braffman et al., 2019).

properties

Product Name |

RNAIII-inhibiting peptide(TFA) |

|---|---|

Molecular Formula |

C₄₇H₅₇F₃N₁₀O₁₃ |

Molecular Weight |

1027.01 |

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]butanediamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C45H56N10O11.C2HF3O2/c1-24(57)38(44(65)52-34(21-37(47)59)41(62)50-32(39(48)60)19-25-8-3-2-4-9-25)54-42(63)33(20-27-22-49-31-11-6-5-10-29(27)31)51-43(64)36-12-7-17-55(36)45(66)35(23-56)53-40(61)30(46)18-26-13-15-28(58)16-14-26;3-2(4,5)1(6)7/h2-6,8-11,13-16,22,24,30,32-36,38,49,56-58H,7,12,17-21,23,46H2,1H3,(H2,47,59)(H2,48,60)(H,50,62)(H,51,64)(H,52,65)(H,53,61)(H,54,63);(H,6,7)/t24-,30+,32+,33+,34+,35+,36+,38+;/m1./s1 |

SMILES |

CC(C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)N)O.C(=O)(C(F)(F)F)O |

sequence |

One Letter Code: YSPWTNF |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.